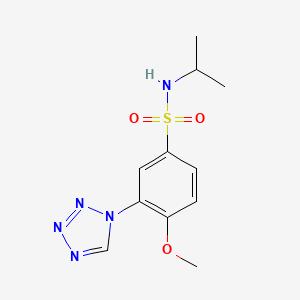![molecular formula C16H21F3N4O B11064390 N-[2-(diethylamino)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11064390.png)
N-[2-(diethylamino)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials .
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .
Scientific Research Applications
N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in studies involving enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE include:
- N-[2-(DIMETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE
- N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(METHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE .
Uniqueness
The uniqueness of N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE lies in its specific trifluoromethyl group and diethylaminoethyl moiety, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high specificity and potency .
Properties
Molecular Formula |
C16H21F3N4O |
|---|---|
Molecular Weight |
342.36 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C16H21F3N4O/c1-3-22(4-2)10-9-20-14(24)11-23-13-8-6-5-7-12(13)21-15(23)16(17,18)19/h5-8H,3-4,9-11H2,1-2H3,(H,20,24) |
InChI Key |
GSFPWUQTZUUBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11064308.png)
![N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11064316.png)

![3-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11064333.png)
![Dimethyl 4-{3-[(furan-2-ylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B11064336.png)
![N-1-adamantyl-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine-1-carboxamide](/img/structure/B11064337.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11064348.png)
![N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11064350.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11064358.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11064369.png)
![4-(4-{[(3-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11064371.png)
![Quinoline, 1-[[2,3-dihydro-1-(methylsulfonyl)-1H-indol-5-yl]carbonyl]-1,2,3,4-tetrahydro-](/img/structure/B11064384.png)
